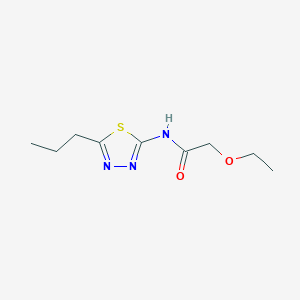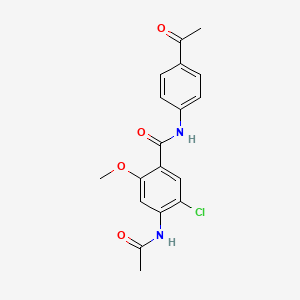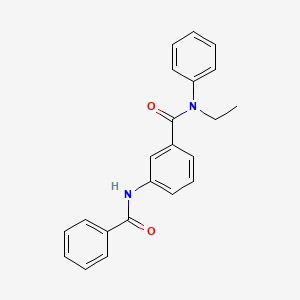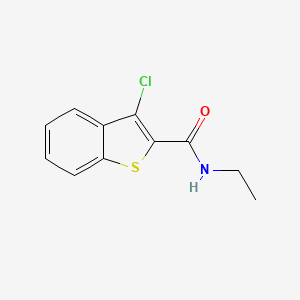
2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of ethyl acetate with 5-propyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets in cells. It has been shown to inhibit the growth of certain cancer cells by interfering with their DNA replication and repair processes. Additionally, it can disrupt the cell membrane of bacteria, leading to their death .
Comparison with Similar Compounds
2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor.
2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate: Used in various chemical syntheses
These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-5-8-11-12-9(15-8)10-7(13)6-14-4-2/h3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
KYUGODZKZSCDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)

![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)

methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)




![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)

